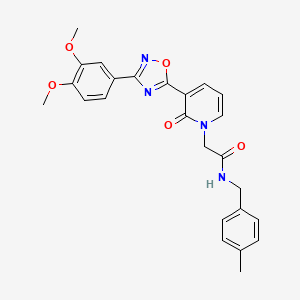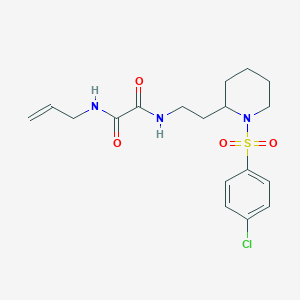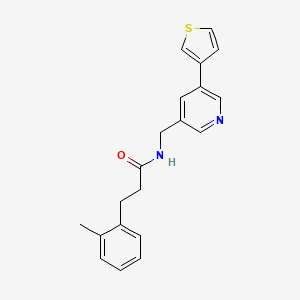![molecular formula C13H9BrN2OS2 B2485796 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-71-5](/img/structure/B2485796.png)
5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that likely participates in various chemical reactions due to its functional groups. Such compounds are of interest in material science, pharmacology, and synthetic chemistry due to their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves cyclization reactions of thioamides with chloroacetoacetates or bromoacetylation of azulenes followed by reactions with thioamides, thioureas, or thiosemicarbazones (Tang Li-jua, 2015); (Hiromi Takao et al., 2004). These methods highlight the versatility in creating complex molecules with multiple functional groups.
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods like IR, 1H NMR, and MS are commonly used to elucidate the structures of such compounds. For instance, the crystal structure analysis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into its molecular configuration, exhibiting both intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Compounds like this compound often undergo bromination and nitration, revealing selectivity in reaction due to their structural configuration. For example, bromination reactions can occur at "abnormal" positions due to specific electronic structures, influencing reaction selectivity and outcomes (Bian-Peng Wu et al., 2013).
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Research has explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, including compounds with bromo substitutions, highlighting their potential in medicinal chemistry. These compounds have been prepared through cyclization processes and further functionalized to explore their pharmacological properties (Chapman et al., 1971).
Catalytic Approaches and Computational Applications
- Studies on the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches have been reported. The research includes the exploration of structural features through computational applications, providing insights into the electronic structure and potential non-linear optical (NLO) properties of synthesized compounds (Kanwal et al., 2022).
Synthesis of Related Compounds for Material Science
- Novel thiophene derivatives have been synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), indicating the potential use of similar compounds in material science to enhance the durability of polymers under UV exposure (Balakit et al., 2015).
Computational Chemistry and Bioactivity
- The synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been undertaken, with computational studies and bioassay data suggesting potential antibacterial and antifungal applications. Such studies underscore the importance of integrating synthetic chemistry with computational methods to predict and evaluate the biological activities of new compounds (Mabkhot et al., 2017).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic processes .
Result of Action
The inhibition of various enzymes suggests that this compound may interfere with bacterial growth and proliferation .
Propriétés
IUPAC Name |
5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOWMNSRFQKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
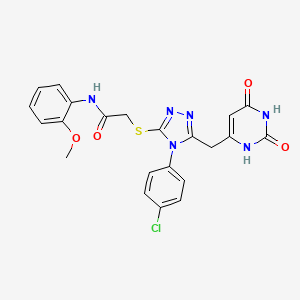
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)


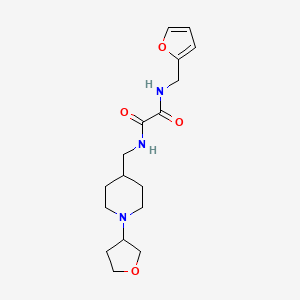

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)
